molecular formula C14H9ClFNO2S B12112904 5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole

5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole

Cat. No.: B12112904
M. Wt: 309.7 g/mol
InChI Key: QIIYYUJRBPKLHE-UHFFFAOYSA-N
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Description

5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The addition of chloro, fluoro, and phenylsulfonyl groups to the indole core enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with a suitable indole derivative.

    Halogenation: Introduction of chlorine and fluorine atoms at specific positions on the indole ring using halogenating agents such as thionyl chloride or fluorine gas.

    Sulfonylation: The phenylsulfonyl group is introduced using reagents like phenylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while oxidation can produce indole-2,3-diones.

Scientific Research Applications

5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes or receptors, while the phenylsulfonyl group can modulate its solubility and stability. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-7-fluoro-1,3-benzoxazole
  • 5-Chloro-7-fluoro-1,3-benzodioxole
  • 5-Chloro-7-fluoro-1-benzofuran-3-carboxylic acid

Uniqueness

5-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole is unique due to the combination of chloro, fluoro, and phenylsulfonyl groups on the indole core. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H9ClFNO2S

Molecular Weight

309.7 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-chloro-7-fluoroindole

InChI

InChI=1S/C14H9ClFNO2S/c15-11-8-10-6-7-17(14(10)13(16)9-11)20(18,19)12-4-2-1-3-5-12/h1-9H

InChI Key

QIIYYUJRBPKLHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CC(=C32)F)Cl

Origin of Product

United States

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